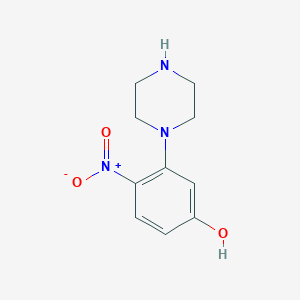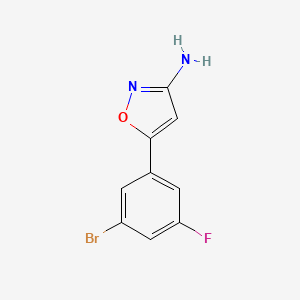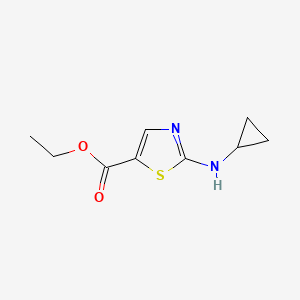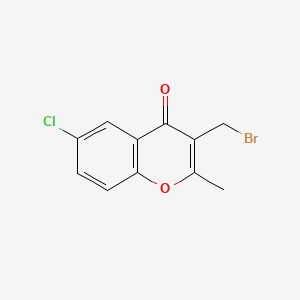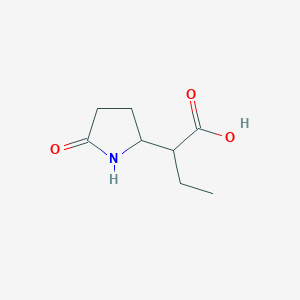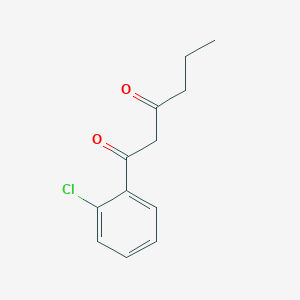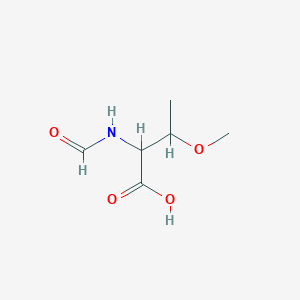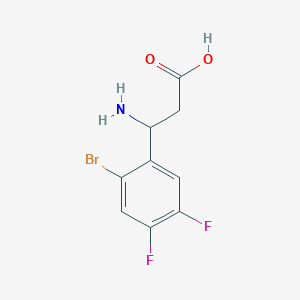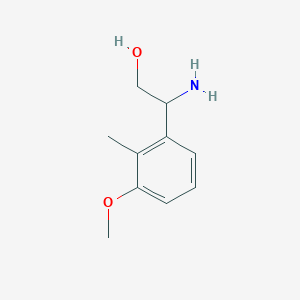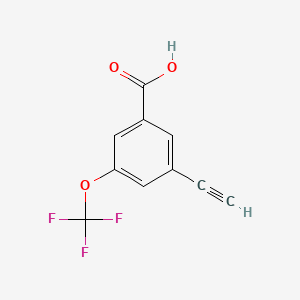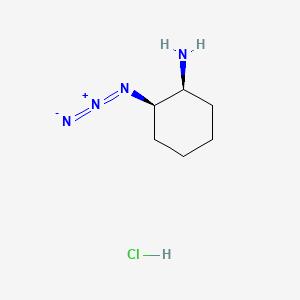
(1S,2R)-2-azidocyclohexan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-Azidocyclohexan-1-aminehydrochloride is an organic compound that features a cyclohexane ring substituted with an azido group and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-azidocyclohexan-1-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the azido and amino groups.
Amination: The amino group is introduced by reductive amination, where the azido group is reduced to an amine using a reducing agent such as lithium aluminum hydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The azido group can be reduced to an amine, which can further participate in various reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the cyclohexane ring.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Various substituted cyclohexane derivatives.
Chemistry:
Synthesis of Complex Molecules: this compound is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: The compound is explored for its potential as a building block in the development of pharmaceuticals.
Bioconjugation: It is used in bioconjugation techniques to link biomolecules.
Industry:
Material Science: The compound is used in the synthesis of materials with specific properties.
Agrochemicals: It is explored for its potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of (1S,2R)-2-azidocyclohexan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The amino group can form hydrogen bonds and ionic interactions with biological targets, influencing their activity and function.
Comparaison Avec Des Composés Similaires
(1S,2R)-2-Aminocyclohexanol: Similar structure but lacks the azido group.
(1S,2R)-2-Azidocyclohexanol: Similar structure but lacks the amino group.
Uniqueness:
Dual Functional Groups: The presence of both azido and amino groups makes (1S,2R)-2-azidocyclohexan-1-aminehydrochloride unique, allowing it to participate in a wider range of chemical reactions.
Versatility: Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
2824986-74-3 |
|---|---|
Formule moléculaire |
C6H13ClN4 |
Poids moléculaire |
176.65 g/mol |
Nom IUPAC |
(1S,2R)-2-azidocyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c7-5-3-1-2-4-6(5)9-10-8;/h5-6H,1-4,7H2;1H/t5-,6+;/m0./s1 |
Clé InChI |
REUJUUWASPYPMR-RIHPBJNCSA-N |
SMILES isomérique |
C1CC[C@H]([C@H](C1)N)N=[N+]=[N-].Cl |
SMILES canonique |
C1CCC(C(C1)N)N=[N+]=[N-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


